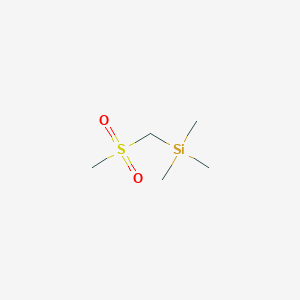
Trimethyl(methylsulfonylmethyl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trimethyl(methylsulfonylmethyl)silane is an organosilicon compound with the molecular formula C5H14O2SSi. It is known for its unique chemical properties and is used in various scientific and industrial applications. The compound is characterized by the presence of a silicon atom bonded to three methyl groups and a methylsulfonylmethyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Trimethyl(methylsulfonylmethyl)silane can be synthesized through several methods. One common approach involves the reaction of trimethylsilyl chloride with methylsulfonylmethane in the presence of a base such as sodium hydride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch or continuous processes. The use of automated reactors and precise control systems ensures consistent quality and high efficiency. The raw materials are carefully selected, and the reaction conditions are optimized to minimize impurities and maximize yield .
Analyse Des Réactions Chimiques
Types of Reactions
Trimethyl(methylsulfonylmethyl)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced to form silanes and other reduced silicon-containing compounds.
Substitution: The methylsulfonylmethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and organometallic compounds are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include silanes, sulfoxides, sulfones, and various substituted organosilicon compounds .
Applications De Recherche Scientifique
Trimethyl(methylsulfonylmethyl)silane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: The compound is employed in the modification of biomolecules and the development of new biochemical assays.
Industry: The compound is used in the production of specialty chemicals, coatings, and advanced materials
Mécanisme D'action
The mechanism of action of trimethyl(methylsulfonylmethyl)silane involves the interaction of the silicon atom with various molecular targets. The silicon atom can form strong bonds with carbon, oxygen, and other elements, facilitating the formation of stable compounds. The methylsulfonylmethyl group can undergo nucleophilic and electrophilic reactions, contributing to the compound’s reactivity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Trimethylsilane: An organosilicon compound with the formula (CH3)3SiH.
Triethylsilane: Another organosilicon compound with the formula (C2H5)3SiH.
Uniqueness
Trimethyl(methylsulfonylmethyl)silane is unique due to the presence of the methylsulfonylmethyl group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in specialized applications where other silanes may not be suitable .
Propriétés
Formule moléculaire |
C5H14O2SSi |
|---|---|
Poids moléculaire |
166.32 g/mol |
Nom IUPAC |
trimethyl(methylsulfonylmethyl)silane |
InChI |
InChI=1S/C5H14O2SSi/c1-8(6,7)5-9(2,3)4/h5H2,1-4H3 |
Clé InChI |
ITXXARMDLFYXRY-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)CS(=O)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


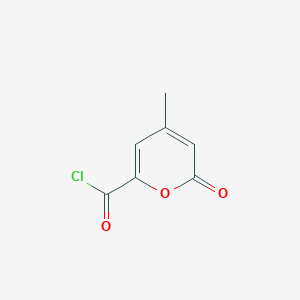
![8-Benzyl-2-ethyl-2,8-diazaspiro[4.5]decane](/img/structure/B13947547.png)
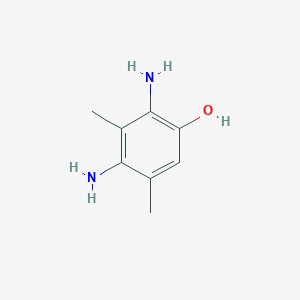
![2-Methyl-5-(5-pyridin-3-yl-[1,3,4]oxadiazol-2-yl)-benzonitrile](/img/structure/B13947553.png)
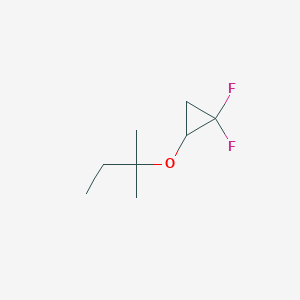

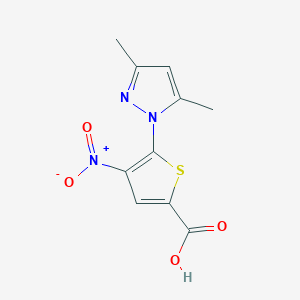
![2-(Benzoylamino)-N-{1-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-1-oxo-2-propanyl}benzamide](/img/structure/B13947572.png)
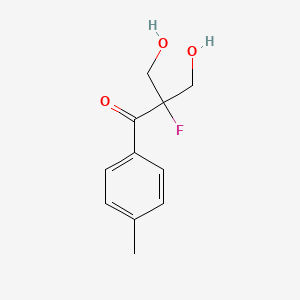
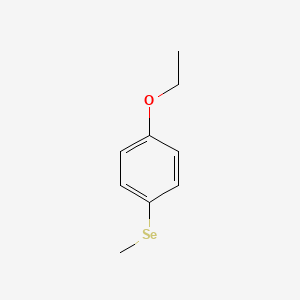

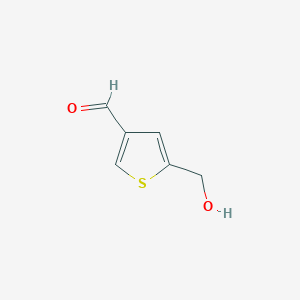
![2-(7-Amino-2-azaspiro[4.4]nonan-2-yl)acetic acid](/img/structure/B13947613.png)
![2(1h)-Pyridinone,1-(2,3-dihydro-1h-indolyl)-4-methyl-3-[3-(1-piperidinyl)-7-isoquinolinyl]-](/img/structure/B13947629.png)
